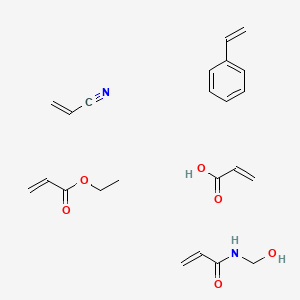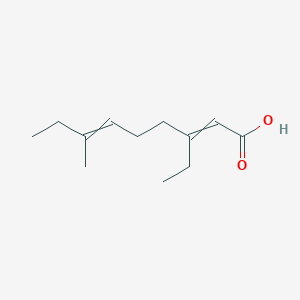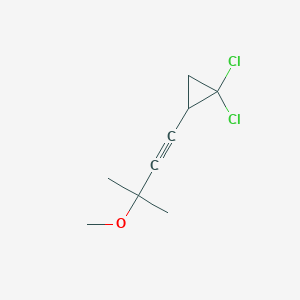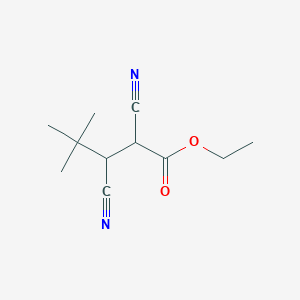
Dichloroplatinum;ethene;4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroplatinum;ethene;4-ethylpyridine is a coordination compound that consists of a platinum center coordinated to two chloride ions, an ethene molecule, and a 4-ethylpyridine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;4-ethylpyridine typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with ethene and 4-ethylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloroplatinum;ethene;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Applications De Recherche Scientifique
Dichloroplatinum;ethene;4-ethylpyridine has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biology and Medicine: The compound is studied for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dichloroplatinum;ethene;4-ethylpyridine involves the coordination of the platinum center to various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes. The ethene and 4-ethylpyridine ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroplatinum;ethene;pyridine: Similar to dichloroplatinum;ethene;4-ethylpyridine but with a pyridine ligand instead of 4-ethylpyridine.
Dichloroplatinum;ethene;2-ethylpyridine: Similar but with a 2-ethylpyridine ligand.
Uniqueness
This compound is unique due to the presence of the 4-ethylpyridine ligand, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
56270-77-0 |
|---|---|
Formule moléculaire |
C9H13Cl2NPt |
Poids moléculaire |
401.19 g/mol |
Nom IUPAC |
dichloroplatinum;ethene;4-ethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4.2ClH.Pt/c1-2-7-3-5-8-6-4-7;1-2;;;/h3-6H,2H2,1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
YAJFRTZVGXMECY-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC=NC=C1.C=C.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
